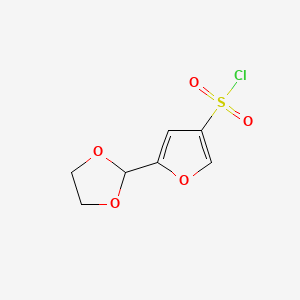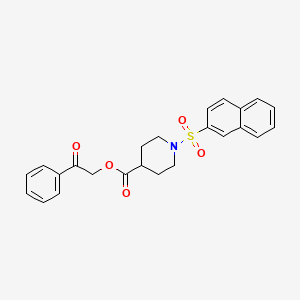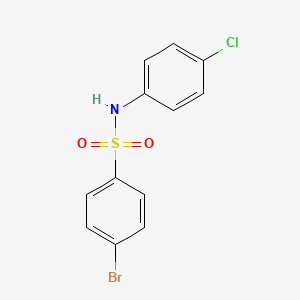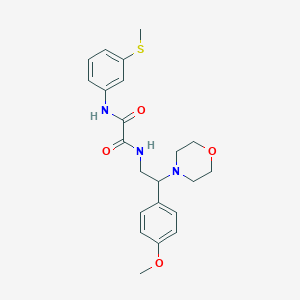
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride, also known as DFS chloride, is a chemical compound with the molecular formula C7H7ClO5S . It has a molecular weight of 238.65 . This compound has gained significant attention in the field of scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride is 1S/C7H7ClO5S/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 . This code provides a specific textual representation of the molecule’s structure. For a visual representation of the molecule, it’s recommended to use software that can interpret InChI codes.科学的研究の応用
Sulfonating Agent in Amine Synthesis
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride has been used as a sulfonating agent in the synthesis of amines. It has shown efficiency in sulfonating primary and secondary amines with excellent yields. This compound has facilitated the synthesis of activated amines, which are essential in various chemical reactions. The stability of the compound under basic and reductive conditions makes it a versatile agent in amine synthesis (Sakamoto et al., 2006).
Synthesis of Furanylzinc Bromide
The compound has been involved in the preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, which is significant in organic synthesis. This organozinc compound is useful in coupling reactions with aryl halides and acid chlorides, leading to various furan derivatives. These reactions are crucial in the synthesis of complex organic molecules (Rieke & Kim, 2011).
Involvement in Furan Synthesis
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride plays a role in the synthesis of various furan derivatives. The compound has been used in reactions leading to the formation of furans with different substitutions, which are important in the development of pharmaceuticals and other specialized chemicals. These synthesis processes are vital for exploring new chemical entities and their potential applications (Sniady et al., 2007).
Solid-Phase Synthesis Applications
The compound is used in the solid-phase synthesis of 1,3-oxazolidin-2ones. This method of synthesis, involving the use of polymer-supported sulfonyl chloride, is important in the rapid development of new molecules, particularly in drug discovery and development. The ability to synthesize oxazolidinones, which have significant antibacterial activity, highlights its importance in medicinal chemistry (Holte et al., 1998).
Anti-inflammatory Agent Synthesis
This compound has been involved in the novel synthesis of anti-inflammatory agents. It serves as a key intermediate in the formation of complex molecules with potential therapeutic effects. The versatility in its reactions allows for the synthesis of a wide range of compounds with potential applications in treating inflammation-related conditions (Urban et al., 2003).
Biomass Conversion
The compound plays a role in the conversion of biomass into valuable chemicals. It is used in the synthesis of furan derivatives from biomass-derived intermediates, which is a key step in the production of biofuels and biopolymers. This application is crucial for sustainable chemistry and the development of renewable resources (Dutta et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTZFFNHUUBIAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CO2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride | |
CAS RN |
2230800-16-3 |
Source


|
| Record name | 5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2613532.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2613534.png)
![1,3-Dimethyl-7-propan-2-yl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2613535.png)
![2-[1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2613538.png)
![3-amino-N-(4-bromophenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2613542.png)
![N-[(Oxolan-2-yl)methyl]pyridazin-4-amine](/img/structure/B2613544.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2613545.png)
![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2613546.png)


![1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613550.png)
![7-hydroxy-1-methyl-9-naphthalen-1-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2613551.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2613554.png)